molecular formula C13H14N2O3S2 B6488434 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1251577-29-3

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6488434
CAS No.: 1251577-29-3
M. Wt: 310.4 g/mol
InChI Key: XZFRANPRDOEARX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring thiophene rings, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the heterocyclization of appropriate substrates to form the thiophene ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiophene rings make it a valuable precursor for the development of new materials with unique properties.

Biology: Thiophene derivatives have shown biological activity, and this compound may be explored for its potential antimicrobial, antiviral, and anticancer properties . Research into its biological applications is ongoing, with promising results in some areas.

Medicine: The compound's potential medicinal applications include its use as a lead molecule in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials , such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for various applications in material science.

Comparison with Similar Compounds

  • N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide

  • N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide

  • N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness: N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide stands out due to its specific arrangement of thiophene rings and hydroxy groups, which may confer unique chemical and biological properties compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11(9-3-5-19-8-9)7-15-13(18)12(17)14-6-10-2-1-4-20-10/h1-5,8,11,16H,6-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRANPRDOEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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